双糖酸钾

描述

Synthesis Analysis

The synthesis of potassium complexes with organic ligands often involves aqueous media or specific reactions tailored to form the desired compound. For instance, potassium bis(malonato)borate was synthesized for the first time in an aqueous medium, showcasing the formation of well-shaped single crystals analyzed by X-ray diffraction, indicating the complex formation between potassium ions and organic ligands (I. Zviedre, S. Belyakov, 2006).

Molecular Structure Analysis

The molecular structure of potassium complexes can be elucidated using X-ray crystallography, revealing detailed geometry around the potassium ion and its coordination with the ligands. The structure of potassium bis(malonato)borate, for example, demonstrates potassium ions coordinated by oxygen atoms from the ligands, forming a layered structure (I. Zviedre, S. Belyakov, 2006).

Chemical Reactions and Properties

Chemical properties of potassium complexes include their reactivity and stability, which can be influenced by the nature of the organic ligands. For instance, the synthesis and characterization of various potassium complexes with fluorinated bis(pyrazolyl)borate ligands highlight the reactivity of these complexes and their potential application in further chemical synthesis (H. V. Rasika Dias, J. Gorden, 1996).

Physical Properties Analysis

Physical properties, such as solubility, melting points, and crystal structures, play a critical role in the application and handling of potassium complexes. For example, the structural analysis of potassium bis(2-methyllactato)borate hemihydrate revealed its crystalline nature and optical properties, suggesting potential applications in optical sensors and photonic devices (G. Gokila, R. Aarthi, C. Ramachandra Raja, 2020).

Chemical Properties Analysis

The chemical properties of potassium complexes, such as reactivity towards other compounds and stability under various conditions, are crucial for their application in synthesis and industrial processes. The study on the reactivity of germyliumylidene hydride stabilized by a bis(N-heterocyclic carbene)borate ligand provides insights into the unique reactivity patterns that can arise from such complexes (Y. Xiong, T. Szilvási, S. Yao, G. Tan, M. Driess, 2014).

科学研究应用

储能

双糖酸钾在储能领域发挥着至关重要的作用。 一项新的混合电容器概念,即钾金属电容器 (PMC),已被提出,其中钾金属和商业活性炭分别用作负极和正极 。 所使用的电解质与非水系钾离子电池相同 。 该概念丰富了金属离子电容器的类型,并加深了对非水系混合金属电容器储能机制的理解 。

园艺

在园艺中,双糖酸钾的应用对植物的生长发育产生了重大影响。 例如,据发现它会影响 百合属植物 (Lilium davidii var. unicolor) 球茎的生长和多糖积累。 钾的施用促进了 百合属植物 (Lilium davidii var. unicolor) 的生长,并增加了球茎的多糖含量。

医药

双糖酸钾在医药领域具有潜在的应用。 据发现它具有抗菌和抗肿瘤活性等生物学特性 。 然而,需要进行更多研究才能充分了解并利用这些特性。

生物化学

在生物化学中,双糖酸钾用于各种研究。 它与其他生物化学物质的相互作用及其对各种生物化学过程的影响是积极的研究领域 。

食品科学

双糖酸钾在食品科学中也有应用。 它用于各种食品加工技术,其对食品营养价值和安全性的影响是正在进行的研究课题 。

安全和危害

未来方向

作用机制

Target of Action

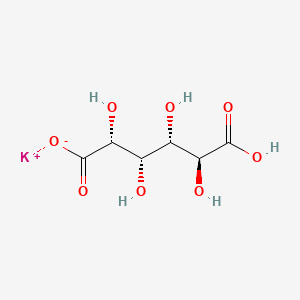

Potassium bisaccharate, also known as D-Glucaric acid monopotassium salt, is a derivative of glucose after oxidation . It is present in plants and animals . The primary targets of this compound are the biochemical pathways involving glucuronic acid cycles and their associated metabolic processes .

Mode of Action

Potassium bisaccharate is the potassium salt form of saccharic acid . It plays a crucial role in the regulation of potassium homeostasis in the body . All cells possess a ubiquitous Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane . This gradient is partially responsible for maintaining the membrane potential .

Biochemical Pathways

Potassium bisaccharate is extensively used in research focused on biochemical pathways involving glucuronic acid cycles and their associated metabolic processes . It is pivotal for investigating the role of glucuronic acid pathways in detoxification processes where toxins and drugs are metabolized into more water-soluble compounds for excretion .

Pharmacokinetics

It is known that potassium plays a critical role in maintaining cellular function . Disturbances of potassium levels increase susceptibility to cardiac arrhythmia, drug toxicities, and sudden cardiac death . These abnormalities are of particular concern in patients with heart failure .

Result of Action

The action of Potassium bisaccharate results in the regulation of potassium homeostasis in the body . It helps in elucidating the enzyme-mediated transformations that glucuronic acid undergoes, which are crucial for understanding various metabolic diseases and conditions related to the excretory system of organisms .

Action Environment

The action of Potassium bisaccharate can be influenced by environmental factors. For instance, the presence of other ions in the environment can affect the efficiency of the Na-K ATPase exchanger . Additionally, the pH of the solution can influence the solubility of Potassium bisaccharate .

属性

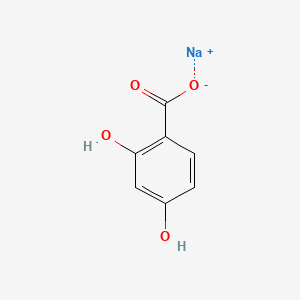

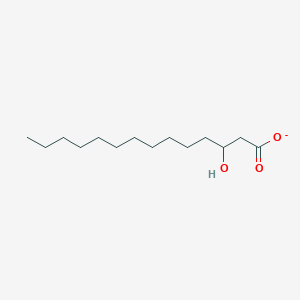

IUPAC Name |

potassium;(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYZGUWQNIEQMH-IAMDKXPVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white powder; [GFS Chemicals MSDS] | |

| Record name | Potassium hydrogen glucarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16823 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

576-42-1 | |

| Record name | Potassium hydrogen saccharate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![20-(3-Amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B1260066.png)

![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrate;hydrochloride](/img/structure/B1260067.png)

![1,2,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B1260069.png)

![Potassium;2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1260071.png)

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B1260085.png)

![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B1260087.png)